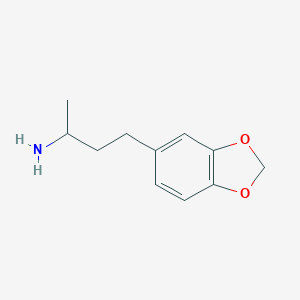

4-(2H-1,3-benzodioxol-5-yl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

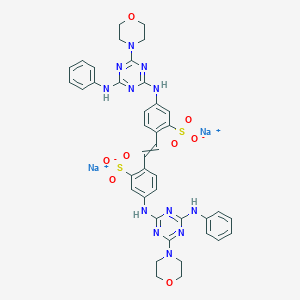

Several studies focus on the synthesis and structural analysis of compounds related to 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine. For instance, Kozlov and Tereshko (2013) reported the synthesis of hexahydrobenzo[b][1,7]phenanthroline derivatives through a three-component condensation process involving quinolin-5-amine, methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates, and aromatic aldehydes. The process resulted in a mixture of cis- and trans-isomeric compounds (Kozlov & Tereshko, 2013). Furthermore, Avakyan et al. (2017) studied acylation and cyclization reactions of 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol, revealing insights into the chemical behavior and potential applications of these compounds (Avakyan, Vartanyan, Sargsyan, 2017).

Antibacterial Activity and Biological Applications

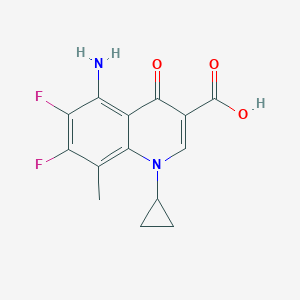

Aziz‐ur‐Rehman et al. (2015) conducted research on N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives, derived from 1,3-Benzodioxol-5-amine, to assess their antibacterial activity. The findings suggested moderate inhibitory capabilities compared to standard antibiotics, indicating potential biological applications of these compounds (Aziz‐ur‐Rehman et al., 2015).

Material Science and Polymer Research

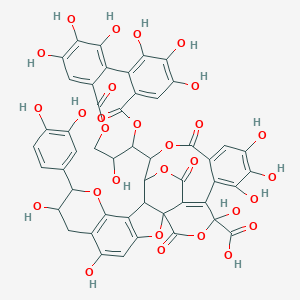

In material science, Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine. This modification aimed to improve the thermal stability and biological activity of these hydrogels, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Computational Chemistry and Theoretical Studies

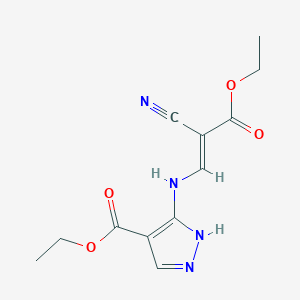

In the field of computational chemistry, Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids and conducted density functional theory (DFT) analyses. These studies provide insights into the molecular structure, charge distribution, and potential applications of these compounds in nonlinear optical (NLO) properties (Almansour et al., 2016).

Electrochemical Studies and Corrosion Inhibition

Olasunkanmi et al. (2016) investigated quinoxaline derivatives as corrosion inhibitors for mild steel, one of which included a structure related to 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine. This study demonstrated the potential of these compounds in mitigating corrosion, further highlighting the versatility of these chemical structures (Olasunkanmi, Kabanda, Ebenso, 2016).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(2H-1,3-benzodioxol-5-yl)butan-2-amine .

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-yl)butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8H,2-3,7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUIKWNECJUNDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)OCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961163 |

Source

|

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2H-1,3-benzodioxol-5-yl)butan-2-amine | |

CAS RN |

40742-32-3 |

Source

|

| Record name | 3,4-Methylenedioxyphenylisobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040742323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2H-1,3-Benzodioxol-5-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)